Product packaging for Selfotel, (-)-(Cat. No.:CAS No. 113229-61-1)

Selfotel, (-)-

Cat. No.: B7804780
CAS No.: 113229-61-1
M. Wt: 223.16 g/mol
InChI Key: LPMRCCNDNGONCD-NTSWFWBYSA-N
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Description

Nomenclature and Classification within Glutamate (B1630785) Receptor Antagonists

Selfotel is classified as a glutamate receptor antagonist. wikipedia.org Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are crucial for most excitatory synaptic transmission. nih.govwikipedia.org Antagonists of these receptors are compounds that block their action.

Selfotel acts as a competitive antagonist at the N-Methyl-D-Aspartate (NMDA) receptor, a specific subtype of ionotropic glutamate receptors. wikipedia.orgnih.gov This means it directly competes with glutamate for binding to the NMDA receptor site. wikipedia.orgahajournals.org By binding to the receptor, Selfotel prevents glutamate from activating it, thereby inhibiting the downstream signaling cascade. ahajournals.org The NMDA receptor is a key player in synaptic plasticity, learning, and memory, but its overactivation can lead to neuronal damage. nih.govnih.gov Selfotel is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5). nih.gov

Selfotel is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. biomedgrid.com These are designated as the (+)- and (-)-enantiomers. Research has shown that the biological activity of Selfotel is stereospecific, with the (-)-enantiomer being the more potent of the two. ncats.ioncats.io The inhibition of NMDA-evoked acetylcholine (B1216132) release from rat striatal slices is significantly greater with the (-)-enantiomer compared to the (+)-enantiomer. ncats.io This highlights the importance of stereochemistry in drug-receptor interactions, where the three-dimensional structure of a molecule dictates its biological function. youtube.comresearchgate.net

Historical Context of Selfotel, (-)- in Neuroprotection Research

The development of Selfotel and other NMDA receptor antagonists was spurred by the "excitotoxicity hypothesis," which posits that excessive stimulation of glutamate receptors contributes to neuronal injury in various neurological conditions. nih.govnih.gov Initial preclinical studies in the late 1980s and early 1990s demonstrated that Selfotel possessed neuroprotective, anticonvulsant, anxiolytic, and analgesic properties in animal models. wikipedia.orgnih.gov

These promising early findings led to its investigation as a potential treatment for acute ischemic stroke and traumatic brain injury. wikipedia.orgnih.govnih.gov The rationale was that by blocking NMDA receptors, Selfotel could mitigate the neuronal damage caused by the massive release of glutamate during such events. ahajournals.org However, despite its efficacy in animal models, Selfotel's journey through clinical trials was challenging. ahajournals.orgresearchgate.netnih.gov Phase IIa trials were conducted to assess its safety and tolerability in patients with acute ischemic stroke. nih.gov Subsequently, two large-scale Phase III clinical trials were initiated to evaluate its efficacy in improving functional outcomes after stroke and in treating severe head injury. researchgate.netnih.gov Ultimately, these trials were suspended due to a lack of efficacy and safety concerns, including a trend toward increased mortality in some patient groups. ahajournals.orgresearchgate.netnih.gov This outcome was a significant setback for the field of neuroprotection and prompted a re-evaluation of the therapeutic strategy of broadly blocking NMDA receptors. nih.govox.ac.uk

Significance of Glutamate Excitotoxicity in Neurological Research

Glutamate excitotoxicity is a pathological process where excessive levels of the neurotransmitter glutamate lead to neuronal damage and death. nih.govwikipedia.org Under normal physiological conditions, glutamate transmission is tightly regulated. nih.gov However, in conditions such as stroke, traumatic brain injury, and some neurodegenerative diseases, the concentration of glutamate in the synaptic cleft can rise to toxic levels. nih.govnih.gov

This overabundance of glutamate leads to the hyperactivation of its receptors, particularly the NMDA receptors. johnshopkins.edu The sustained opening of NMDA receptor channels results in an excessive influx of calcium ions (Ca2+) into the neuron. nih.gov This calcium overload triggers a cascade of detrimental intracellular events, including the activation of proteases and lipases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to cell death through necrosis or apoptosis. nih.govjohnshopkins.edu

The concept of excitotoxicity has been a central tenet in neurological research for decades, driving the development of numerous potential neuroprotective agents, including NMDA receptor antagonists like Selfotel. nih.govnih.gov While the clinical translation of these agents has proven difficult, the study of excitotoxicity continues to be a critical area of research for understanding and potentially treating a wide range of neurological disorders. nih.govbenthamdirect.commdpi.com

Data Tables

Table 1: Selfotel, (-)- Research Findings

Research Area Finding
Mechanism of Action Competitive antagonist at the N-Methyl-D-Aspartate (NMDA) receptor. wikipedia.orgnih.gov
Stereospecificity The (-)-enantiomer is more potent than the (+)-enantiomer. ncats.ioncats.io
Preclinical Effects Demonstrated neuroprotective, anticonvulsant, anxiolytic, and analgesic effects in animal models. wikipedia.orgnih.gov
Clinical Development Investigated for the treatment of acute ischemic stroke and severe head injury. researchgate.netnih.gov

| Clinical Trial Outcome | Phase III trials were halted due to lack of efficacy and safety concerns. ahajournals.orgresearchgate.netnih.gov |

Table 2: Compound Names Mentioned

Compound Name
Selfotel, (-)-
(2S,4R)-4-(phosphonomethyl)piperidine-2-carboxylic acid
CGS-19755
Glutamate
N-Methyl-D-Aspartate (NMDA)
2-amino-5-phosphonopentanoic acid (AP5)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14NO5P B7804780 Selfotel, (-)- CAS No. 113229-61-1

Properties

IUPAC Name

(2R,4S)-4-(phosphonomethyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMRCCNDNGONCD-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1CP(=O)(O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](C[C@H]1CP(=O)(O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113229-61-1
Record name Selfotel, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113229611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SELFOTEL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP2J4A2LB0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Selfotel,

Mechanism of Action at the NMDA Receptor Complex

The primary mechanism of Selfotel is its direct interaction with the NMDA receptor, an ionotropic receptor for the excitatory amino acid glutamate (B1630785).

Selfotel functions as a competitive antagonist at the NMDA receptor complex. researchgate.netnih.govstanford.edu It binds directly to the glutamate recognition site on the receptor, the same site where the endogenous neurotransmitter glutamate binds. stanford.edu By occupying this site, Selfotel prevents glutamate from activating the receptor. This mechanism contrasts with non-competitive antagonists, which typically bind to other sites on the receptor complex, such as the ion channel pore itself, to prevent its function. nih.gov Selfotel is a rigid analog of 2-amino-5-phosphonopentanoic acid (AP5), another well-known competitive NMDA antagonist. nih.gov

Activation of the NMDA receptor by glutamate normally opens its associated ion channel, allowing the influx of cations, most notably calcium (Ca²+), into the neuron. nih.gov This influx of calcium is a critical signal for numerous cellular processes. However, excessive activation leads to a massive and sustained increase in intracellular calcium, triggering excitotoxicity. nih.gov By competitively blocking the glutamate binding site, Selfotel inhibits the action of glutamate, thereby preventing the opening of the NMDA-associated calcium ion channel. nih.gov This blockade directly inhibits the influx of calcium and other ions, which is the key mechanism by which Selfotel prevents the delayed pathological changes and neuronal death associated with excitotoxic conditions. nih.gov

NMDA Receptor Subunit Selectivity and Functional Consequences

NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. pnas.org The identity of the GluN2 subunit (A, B, C, or D) dictates many of the receptor's pharmacological and biophysical properties.

The development of competitive antagonists that can effectively distinguish between different GluN2 subunits has been a significant challenge due to the highly conserved nature of the glutamate binding site across these subunits. pnas.org However, the functional consequences of targeting specific subunits are profound. For instance, research suggests that GluN2A-containing receptors may be involved in both pro-survival and pro-death signaling, whereas GluN2B-containing receptors are more strongly linked to pro-death, excitotoxic cascades. researchgate.netresearchgate.net The GluN2D subunit, which confers unique properties like slow deactivation kinetics and low sensitivity to magnesium block, also plays a distinct role in neuronal function. nih.gov

The failure of many NMDA antagonists in clinical settings has been partly attributed to inappropriate receptor subunit selectivity. researchgate.net While Selfotel is a potent NMDA receptor antagonist, specific data detailing its differential binding affinities and functional effects on GluN2A, GluN2B, and GluN2D-containing receptors are not extensively documented in the available literature. This lack of precise subunit selectivity may contribute to an inability to separate desired neuroprotective effects from unwanted side effects.

Selfotel Pharmacological Profile
Target N-methyl-D-aspartate (NMDA) Receptor
Mechanism Competitive Antagonist
Binding Site Glutamate Recognition Site
Primary Effect Inhibition of NMDA receptor activation by glutamate. stanford.edu
Cellular Consequence Prevents ion channel opening, leading to the inhibition of calcium (Ca²⁺) influx. nih.gov

Downstream Signaling Pathway Modulation by Selfotel, (-)-

The neuroprotective potential of Selfotel is rooted in its ability to interrupt the lethal intracellular events triggered by excessive NMDA receptor stimulation.

Glutamate-induced excitotoxicity is a primary mechanism of neuronal damage in ischemic conditions. nih.gov The pathological cascade begins with the overactivation of NMDA receptors, leading to excessive calcium entry. researchgate.net This calcium overload activates a host of downstream intracellular enzymes that are detrimental to the cell, including proteases, phospholipases, and protein kinases, which ultimately lead to the breakdown of cellular components and cell death. researchgate.net Selfotel's ability to block the NMDA receptor at the initial stage of this process—preventing glutamate binding and subsequent calcium influx—means it effectively halts the entire downstream cascade of these detrimental events. researchgate.netnih.gov By preventing the trigger, Selfotel modulates these intracellular pathways, mitigating the neurotoxic effects. researchgate.net

Neurotransmitter System Interactions Beyond Primary Targets

While Selfotel, (-)- is primarily characterized by its potent competitive antagonism at the N-methyl-D-aspartate (NMDA) receptor, its interactions with other neurotransmitter systems are also a subject of scientific investigation. Research indicates a high degree of selectivity for the NMDA receptor, with minimal to no direct interaction with other major excitatory amino acid receptors.

Dopaminergic System

Studies have shown that, unlike some noncompetitive NMDA antagonists such as phencyclidine (PCP) and MK-801, Selfotel does not appear to affect dopamine (B1211576) metabolism in the brain. nih.gov This distinction is significant as it suggests that Selfotel may lack the side effects associated with dopaminergic system disruption that are observed with other classes of NMDA receptor antagonists. nih.gov

Glutamatergic Receptors: AMPA and Kainate

Investigations into the selectivity of Selfotel have demonstrated its lack of affinity for other ionotropic glutamate receptors, namely the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors. One study found that Selfotel failed to interact with 23 other receptor types in receptor binding assays, which included the quisqualate- and kainate-type excitatory amino acid receptors. nih.gov Quisqualate is a known agonist for AMPA receptors, indicating Selfotel's lack of interaction with this receptor type. Further reinforcing this selectivity, it was observed that Selfotel selectively antagonized the excitatory effects of NMDA when applied iontophoretically, without impacting the excitatory responses induced by quisqualate. nih.gov

Glycine (B1666218) Co-agonist Site of the NMDA Receptor

Although the primary action of Selfotel is at the glutamate binding site of the NMDA receptor, some research suggests a modest interaction with the glycine co-agonist site. It has been reported that Selfotel partially inhibits the binding of glycine to the NMDA receptor. nih.gov This interaction, however, is considered secondary to its principal competitive antagonist activity at the glutamate recognition site.

Metabotropic Glutamate Receptors

Current research on the interactions of Selfotel has primarily focused on ionotropic glutamate receptors. There is a lack of significant evidence to suggest a direct interaction between Selfotel and metabotropic glutamate receptors.

Interactive Data Table: Selfotel's Interaction with Various Neurotransmitter Receptors

Receptor/SiteInteractionResearch FindingCitation
Dopamine Metabolism No effectUnlike PCP and MK-801, Selfotel does not affect dopamine metabolism in the brain. nih.gov
AMPA Receptor No interactionFailed to interact with quisqualate-type excitatory amino acid receptors in binding assays. nih.gov
Kainate Receptor No interactionDid not interact with kainate-type excitatory amino acid receptors in binding studies. nih.gov
NMDA Receptor (Glycine Site) Partial inhibitionPartially inhibits glycine binding to the NMDA receptor. nih.gov

Preclinical Efficacy Studies of Selfotel, in Neurological Models

Neuroprotective Efficacy in Cerebral Ischemia Models

Selfotel demonstrated neuroprotective properties across different animal models of cerebral ischemia. nih.gov These studies were crucial in establishing the compound's potential efficacy for stroke. ahajournals.org

In models of global cerebral ischemia, which mimics brain-wide circulatory arrest, Selfotel showed promise in reducing neuronal damage, particularly in vulnerable brain regions like the hippocampus. nih.gov

One key study in gerbils subjected to bilateral common carotid artery occlusion found that Selfotel significantly protected against ischemia-induced hippocampal damage. nih.gov In a separate paradigm using Wistar rats, Selfotel demonstrated protection against hippocampal CA1 cell loss when administered shortly after an incomplete ischemic period. nih.gov However, not all studies yielded positive results; one investigation in gerbils found that Selfotel protected the striatum but not the hippocampal CA1 area or the neocortex from ischemic damage, highlighting a potential variability in efficacy depending on the specific experimental conditions and brain region assessed. nih.gov Research also indicated a narrow therapeutic window, with neuroprotection observed when treatment was initiated up to four hours post-occlusion, but not at 24 hours. nih.gov

Global Cerebral Ischemia Study Findings

Animal Model Ischemia Paradigm Key Findings Citation
Gerbil Bilateral common carotid artery occlusion (20 min) Reduced ischemia-induced hippocampal brain damage. nih.gov
Wistar Rat Incomplete ischemia (10 min) Protected against hippocampal CA1 cell loss. nih.gov

The neuroprotective capacity of Selfotel was also evaluated in focal ischemia models, which simulate stroke caused by the blockage of a specific cerebral artery, most commonly the middle cerebral artery (MCA). nih.gov These studies provided further evidence for its potential as a stroke therapy. ahajournals.org

In rat models of permanent middle cerebral artery occlusion (MCAO), Selfotel was shown to reduce the size of the resulting infarct, or tissue death. nih.govahajournals.org One study noted a significant reduction in the volume of the cortical infarct, although the basal ganglia infarct was not affected. nih.gov Beyond simply reducing tissue damage, Selfotel was also found to improve physiological parameters within the ischemic brain. Research indicated that the compound increased cerebral blood flow and helped correct tissue pH in both ischemic and non-ischemic areas. nih.gov Further studies established a link between the neuroprotection afforded by Selfotel and its ability to diminish post-ischemic glucose hypermetabolism, a detrimental metabolic state following stroke. nih.gov

Focal Cerebral Ischemia Study Findings

Animal Model Ischemia Paradigm Key Findings Citation
Fisher Rat Permanent MCAO Reduced cortical edema by 23%. nih.gov
Sprague Dawley Rat Permanent MCAO Significantly reduced cortical infarct volume; increased cerebral blood flow and corrected tissue pH. nih.gov

Across various ischemia models, Selfotel demonstrated an ability to mitigate key markers of neuropathological damage. nih.gov This attenuation of cellular and tissue-level injury was the primary endpoint for assessing its neuroprotective efficacy. nih.govahajournals.org

Effects of Selfotel on Neuropathological Markers in Ischemia

Neuropathological Marker Ischemia Model Result Citation
Hippocampal Damage Global Ischemia (Gerbil, Rat) Reduced hippocampal neuron loss. nih.gov
Infarct Volume Focal Ischemia (Rat) Significantly reduced cortical infarct volume. nih.govahajournals.org
Cortical Edema Focal Ischemia (Rat) Reduced by 23%. nih.gov

Efficacy in Traumatic Brain Injury (TBI) Research Models

The potential for Selfotel to treat traumatic brain injury (TBI) was also explored in preclinical models. nih.gov Given that glutamate-mediated excitotoxicity is a known secondary injury mechanism in TBI, NMDA antagonists were considered a promising therapeutic strategy. nih.govnih.gov Selfotel was tested in models including mild to moderate fluid percussion injury and acute subdural hematoma. nih.gov

In a rat model of moderately severe fluid percussion brain injury, Selfotel attenuated the post-traumatic surge in extracellular glutamate (B1630785) concentrations. nih.gov In a separate model of acute subdural hematoma in rats, intravenous administration of Selfotel significantly reduced brain damage and lowered ICP by 29% compared to control animals. nih.gov These findings suggest a dual benefit in TBI: directly counteracting excitotoxicity by blocking glutamate's effects and mitigating dangerous increases in intracranial pressure. nih.gov

Efficacy of Selfotel in TBI Models

TBI Model Key Findings Citation
Fluid Percussion Injury (Rat) Attenuated post-traumatic increases in glutamate. nih.gov

Investigation of Selfotel, (-)- in Other Preclinical Neurological Disorder Models

The neuroprotective potential of Selfotel was also assessed in at least one other model of neurological injury. In a reversible spinal cord ischemia model in rabbits, Selfotel showed significant efficacy, demonstrating that its potential applications could extend beyond cerebral ischemia and TBI. nih.govahajournals.org

Anticonvulsant Properties in Animal Models

Preclinical investigations have indicated that Selfotel possesses anticonvulsant properties. As a competitive antagonist at NMDA receptors, it has shown efficacy in various animal models of seizures. Functional NMDA receptor antagonists are known to exhibit anticonvulsant effects, and Selfotel's activity in this area has been a component of its preclinical profile.

Data on the specific dose-response of Selfotel in standardized anticonvulsant models from the provided search results is limited. The following table illustrates the type of data that would be found in such studies.

Animal ModelSeizure TypeEndpointEffective Dose Range
MouseMaximal Electroshock (MES)Inhibition of Tonic-Clonic SeizuresData not available in search results
RatPentylenetetrazol (PTZ)-inducedIncrease in Seizure ThresholdData not available in search results

Anxiolytic Effects in Animal Models

Selfotel has been reported to exhibit anxiolytic effects in preclinical animal testing. These properties are part of the broader pharmacological profile of this competitive NMDA receptor antagonist. Animal models of anxiety, such as the elevated plus-maze, are commonly used to evaluate the potential anxiolytic or anxiogenic effects of chemical compounds. In these models, anxiolytic activity is often measured by an increase in behaviors such as the amount of time spent in the open, more threatening areas of the maze.

Specific quantitative data from preclinical anxiolytic studies of Selfotel was not available in the provided search results. The table below is representative of how such data would be presented.

Animal ModelKey ParameterEffective DoseObserved Effect
Elevated Plus-Maze (Rat)% Time in Open ArmsData not available in search resultsData not available in search results
Light-Dark Box (Mouse)Time in Light CompartmentData not available in search resultsData not available in search results

Dose-Response Relationships and Therapeutic Time Windows in Preclinical Settings

The neuroprotective efficacy of Selfotel has been shown to be dose-dependent and constrained by a specific therapeutic time window in preclinical models of cerebral ischemia.

In a global cerebral ischemia model in gerbils, repeated intraperitoneal (i.p.) doses of Selfotel were administered, with significant neuroprotection against hippocampal damage observed only at the higher doses of 10 and 30 mg/kg. Lower doses of 1 and 3 mg/kg did not show significant protective effects.

The therapeutic window for Selfotel has also been investigated. In the same gerbil model of global ischemia, Selfotel was found to be neuroprotective when administered up to 4 hours after the onset of the ischemic event. However, when the administration was delayed to 24 hours post-occlusion, no neuroprotective benefit was observed, even at a high dose of 100 mg/kg. In a rabbit model of reversible spinal cord ischemia, intravenous (i.v.) Selfotel at 30 mg/kg was effective when given 5 minutes after the ischemic episode, but not when delayed to 30 minutes. In rats with global ischemia, neuroprotection was seen when administration was not delayed more than 30 minutes after the start of ischemia.

Dose-Response and Therapeutic Window of Selfotel in Preclinical Ischemia Models
Animal ModelIschemia TypeDose (mg/kg)Administration TimeOutcomeCitation
GerbilGlobal Cerebral Ischemia1, 315 min before & 4x at 2h intervals post-occlusionNo significant protection
GerbilGlobal Cerebral Ischemia10, 3015 min before & 4x at 2h intervals post-occlusionSignificant reduction in hippocampal damage
GerbilGlobal Cerebral Ischemia301, 2, or 4 hours post-occlusionNeuroprotective
GerbilGlobal Cerebral Ischemia10024 hours post-occlusionNo neuroprotection
RatPermanent Middle Cerebral Artery Occlusion40 (i.v.)Immediately after occlusion23% reduction in cortical edema
RatPermanent Middle Cerebral Artery Occlusion10 (i.v. bolus) + 5 mg/kg/h infusion-Reduced cortical infarct volume
RatGlobal Ischemia10-30 (i.p.)Within 30 minutes of ischemia onsetNeuroprotection observed
RabbitReversible Spinal Cord Ischemia30 (i.v.)5 minutes post-ischemiaSignificant efficacy
RabbitReversible Spinal Cord Ischemia30 (i.v.)30 minutes post-ischemiaNo significant efficacy

Comparative Preclinical Assessments with Other Neuroprotective Agents

Selfotel's preclinical efficacy has been assessed in comparison to other neuroprotective agents, particularly other NMDA receptor antagonists. As a competitive antagonist, its mechanism of action differs from non-competitive NMDA antagonists like Aptiganel (Cerestat).

One study compared the therapeutic ratios of several neuroprotective compounds in a mouse model of permanent middle cerebral artery occlusion. The therapeutic ratio was calculated as the minimum effective dose for motor impairment on the rotarod test divided by the minimum effective dose for neuroprotection. In this assessment, Selfotel was found to have a very low therapeutic ratio of ≤1. This was in contrast to other agents like Sipatrigine, Remacemide, and sPBN, which had higher therapeutic ratios of 2, 10, and 10, respectively. A low therapeutic ratio suggests that the doses required for neuroprotection are very close to those that cause side effects, which can limit a compound's clinical utility.

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Advanced Research Methodologies in Selfotel, Studies

In Vitro Experimental Models and Assays

Dissociated neuronal and mixed cortical culture systems are pivotal in vitro methodologies for the initial assessment and mechanistic understanding of neuroprotective agents like Selfotel, (-)-. These models involve isolating neurons from the cerebral cortex of embryonic mice or rats and maintaining them in a controlled laboratory environment. nih.govnih.govresearchgate.net This approach allows researchers to study the direct effects of neurotoxic stimuli and potential therapeutic compounds on neurons, independent of systemic physiological variables.

In the context of Selfotel research, these cultures are used to model excitotoxicity, a key process in ischemic cell death. Neurons are typically exposed to an excitotoxic concentration of N-methyl-D-aspartate (NMDA), which leads to neuronal swelling and death. ahajournals.org The neuroprotective capacity of Selfotel is then evaluated by its ability to prevent this NMDA-induced damage. Studies utilizing dissociated mouse cortical neurons have confirmed that Selfotel is a potent protector against NMDA-mediated neurotoxicity. ahajournals.org These culture systems also serve as a platform for comparing the efficacy of different NMDA antagonists.

Mixed cortical cultures, which include glial cells such as astrocytes along with neurons, offer a more complex model that better reflects the cellular environment of the brain. The inclusion of glia allows for the investigation of neuron-glia interactions and their role in neuroprotection. Research in mixed cortical cell cultures has further substantiated the neuroprotective effects of Selfotel in the context of excitotoxic injury.

Electrophysiological techniques are indispensable for defining the precise interaction of Selfotel with its molecular target, the NMDA receptor. Patch-clamp recording, a primary tool in this area, enables the direct measurement of ion currents flowing through NMDA receptor channels on the surface of cultured neurons. By applying Selfotel and observing the resultant changes in these currents, scientists can characterize the nature and potency of its receptor-blocking activity.

Through such electrophysiological investigations, Selfotel has been definitively characterized as a competitive antagonist at the NMDA receptor. nih.gov This classification means that Selfotel binds directly to the glutamate (B1630785) recognition site on the receptor, thereby preventing the endogenous agonist, glutamate, from binding and activating the channel. nih.govahajournals.org This competitive antagonism is a key feature that distinguishes it from noncompetitive antagonists which bind to different sites, such as within the ion channel itself. nih.gov The competitive nature of the blockade implies that its effectiveness can be influenced by the concentration of glutamate in the synaptic environment. nih.gov

Biochemical assays are employed to investigate the downstream consequences of Selfotel's action at the NMDA receptor, particularly its influence on neurotransmitter release. Ischemic conditions trigger an excessive release of excitatory neurotransmitters, most notably glutamate, which perpetuates a cycle of neuronal injury. ahajournals.org Therefore, assays that quantify neurotransmitter release are crucial for a comprehensive understanding of a neuroprotective agent's mechanism.

In Vivo Animal Model Paradigms

Rodent models of cerebral ischemia are the cornerstone of in vivo testing for neuroprotective compounds like Selfotel. The Middle Cerebral Artery Occlusion (MCAO) model, which mimics focal ischemic stroke in humans, is the most frequently used paradigm. creative-biolabs.comnih.gov This procedure involves blocking the MCA, either permanently or transiently, which results in a reproducible infarct in the territory supplied by this artery. creative-biolabs.comfrontiersin.org

Numerous studies have consistently shown that Selfotel reduces the volume of brain damage in rat MCAO models. ahajournals.orgnih.gov It has demonstrated efficacy in reducing cortical infarct size following permanent MCAO. nih.gov Furthermore, its neuroprotective effect has been observed even when administered after the onset of ischemia in transient MCAO models. ahajournals.org

Global ischemia models, in which blood flow to the entire brain is temporarily halted, are used to study damage to selectively vulnerable neuronal populations, such as those in the hippocampus. Selfotel has also proven to be neuroprotective in rat models of global ischemia, reducing hippocampal damage. ahajournals.orgnih.gov

Table 1: Summary of Selfotel Efficacy in Rodent Ischemia Models

Model Type Animal Species Key Finding Citation
Permanent Middle Cerebral Artery Occlusion Rat Reduced cortical infarct volume. nih.gov
Transient Middle Cerebral Artery Occlusion Rat Demonstrated neuroprotection when administered post-ischemia. ahajournals.org
Global Cerebral Ischemia Rat Reduced histological damage in the hippocampus. ahajournals.orgnih.gov

While rodent models are essential for initial efficacy testing, large animal models are employed in later-stage preclinical research to provide data that may be more predictive of human outcomes. The neuroanatomy and physiology of larger animals, such as non-human primates, more closely resemble that of humans.

The investigation of Selfotel has been extended to such models. Specifically, its neuroprotective potential has been assessed in baboons subjected to focal cerebral ischemia. nih.gov These studies in large animal models represent a critical translational step between small animal experiments and clinical trials in humans. They allow for an evaluation of a drug candidate's efficacy within a more complex and larger central nervous system, providing valuable information for planning clinical studies. nih.gov

Neuroimaging Techniques in Preclinical Studies

Magnetic Resonance Imaging (MRI) for Lesion Volume Assessment

In preclinical investigations of potential neuroprotective agents for stroke, Magnetic Resonance Imaging (MRI) stands as a critical non-invasive tool for the quantitative assessment of brain injury. Its use in animal models of focal cerebral ischemia allows for the longitudinal evaluation of infarct volume, providing key insights into the efficacy of a therapeutic intervention.

In studies involving Selfotel, MRI has been utilized to determine the extent of its cerebroprotective effects. For instance, in a rat model of permanent middle cerebral artery occlusion (MCAO), the administration of Selfotel was shown to produce a measurable reduction in the volume of the ischemic lesion as quantified by MRI. One such study documented a significant 37% reduction in infarct volume when assessed via MRI following Selfotel administration. nih.gov This technique offers a significant advantage over traditional histological methods as it allows for the in-vivo tracking of lesion evolution and response to treatment over time. The ability to precisely measure changes in the size of the infarct provides a quantitative endpoint to evaluate the neuroprotective capacity of compounds like Selfotel. nih.govnih.gov

Interactive Data Table: MRI-Assessed Infarct Volume Reduction by Selfotel in a Preclinical Model

Animal Model Ischemia Type Imaging Modality Treatment Details Observed Infarct Volume Reduction (%) Reference
Rat Permanent MCAO MRI 40 mg/kg, 5 min post-occlusion 37% nih.gov

This table is based on data reported in preclinical studies and is for informational purposes only.

Molecular and Proteomic Approaches

Quantitative Proteomics in Ischemia-Reperfusion Injury

Quantitative proteomics, a powerful methodology involving the large-scale measurement of protein expression levels, offers the potential to uncover the complex molecular cascades that are altered following ischemia-reperfusion injury and to identify the protein targets of neuroprotective compounds. This technique typically utilizes mass spectrometry to identify and quantify thousands of proteins from a biological sample, revealing pathways that are up- or down-regulated in a disease state or in response to a drug.

While the application of quantitative proteomics has become more widespread in stroke research to identify biomarkers and therapeutic targets, there is a notable lack of published studies that have specifically applied this methodology to investigate the effects of Selfotel. nih.govmednexus.org General proteomic studies on cerebral ischemia models have identified alterations in various protein classes, including those involved in inflammation, apoptosis, oxidative stress, and synaptic function. nih.govmdpi.commdpi.com For example, studies have shown changes in the expression of heat-shock proteins, cytoskeletal components, and metabolic enzymes following an ischemic insult. nih.gov A targeted quantitative proteomic analysis of brain tissue or cultured neuronal cells treated with Selfotel following an ischemic challenge could, in principle, elucidate its precise molecular mechanism of action by revealing which of these protein expression changes are modulated by the compound. Such research would be invaluable in confirming its engagement with the NMDA receptor pathway and potentially uncovering novel mechanisms of neuroprotection.

Gene Expression and Receptor Population Analysis in Cultured Cells

In vitro models using cultured cells are fundamental for dissecting the specific molecular and cellular mechanisms of a drug candidate in a controlled environment. For Selfotel, studies on cultured neuronal cells have been instrumental in quantifying its activity at the receptor level and observing its influence on gene expression.

Research utilizing dissociated mixed neocortical cultures from fetal mice has precisely determined the potency of Selfotel. These studies established its half-maximal effective concentration (ED₅₀) to be 25.4 µM against N-methyl-D-aspartate (NMDA) induced excitotoxicity and 15.9 µM against damage from 45 minutes of oxygen-glucose deprivation (OGD), a common in vitro model for ischemia. nih.gov Furthermore, investigations into the downstream effects of Selfotel have shown its ability to modulate gene expression. For instance, in a model of fluid percussion brain injury, treatment with Selfotel was found to decrease the expression of heat shock proteins. nih.gov This suggests that by blocking excitotoxic pathways, Selfotel can prevent the cellular stress responses that lead to the upregulation of such genes. Analysis of receptor populations in these cultured systems confirms that Selfotel acts as a competitive antagonist at the NMDA receptor, directly competing with glutamate to prevent the excessive calcium influx that triggers neuronal death pathways. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a crucial research methodology that establishes a quantitative relationship between the concentration of a drug in the body over time (PK) and its observed therapeutic effect (PD). nih.gov In preclinical research on Selfotel, understanding this relationship was vital for bridging the gap between its administration and its neuroprotective action in the brain.

Preclinical pharmacokinetic studies were conducted to determine the ability of Selfotel to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations within the central nervous system. In a study with rabbits, a single administration of Selfotel resulted in cerebrospinal fluid (CSF) and brain concentrations reaching levels between 5 and 13 µM within one to four hours. nih.gov These concentrations are within the range required for neuroprotection as determined by in vitro studies (15.9 µM to 25.4 µM). nih.gov

The pharmacodynamic component of the modeling involves correlating these brain concentrations with a measurable neuroprotective outcome, such as the reduction in infarct volume or improvement in neurological scores in animal models of stroke. nih.gov The neuroprotective dose of Selfotel in various animal models was established to be in the range of 10–40 mg/kg. nih.gov By linking these effective doses to the resulting brain concentrations, a PK/PD relationship can be established, which helps in understanding the exposure-response profile of the compound. This modeling is essential for estimating the potential for therapeutic efficacy and for informing the design of subsequent clinical trials.

Interactive Data Table: Preclinical Pharmacokinetics of Selfotel

Animal Model Measured Compartment Concentration at 1 hr (µM) Concentration at 2 hr (µM) Concentration at 4 hr (µM) Reference
Rabbit Cerebrospinal Fluid (CSF) 12 6 13 nih.gov
Rabbit Brain 5 5 7 nih.gov

This table presents pharmacokinetic data from a preclinical study and is for informational purposes only.

Methodological Rigor and Reproducibility in Preclinical Design

The transition of a drug candidate from promising preclinical results to successful clinical application is fraught with challenges, and the case of Selfotel is often cited as a key example of this translational failure in the field of neuroprotection. nih.gov This has led to intense scrutiny of the methodological rigor and reproducibility of the preclinical study designs that supported its advancement into human trials. nih.gov

A critical issue identified in retrospective analyses is the discrepancy between the conditions of the preclinical studies and the realities of clinical stroke. Preclinical trials often utilized young, healthy animals under highly controlled experimental conditions, which does not reflect the heterogeneity of the human stroke population, which includes individuals of advanced age with various comorbidities. Furthermore, the therapeutic time window in many animal models was very short, with Selfotel often administered before or immediately after the ischemic event, a scenario that is rarely achievable in clinical practice.

The doses used in animal studies (ranging from 10-40 mg/kg) were also found to be significantly higher than what was tolerable in humans. nih.govnih.gov This disparity highlights a critical flaw in the preclinical-to-clinical translation, where the robust neuroprotective effects seen in animals could not be replicated at the much lower, safer doses used in human trials. nih.govmdpi.com The failure of Selfotel, despite its strong preclinical dossier, has underscored the need for more rigorous preclinical study designs that incorporate features more reflective of the clinical setting, such as the use of aged animals, modeling of comorbidities, and testing within a clinically relevant therapeutic window, to improve the predictive value and reproducibility of preclinical research. nih.gov

Importance of Control Groups and Blinding in Experimental Design

In the scientific investigation of Selfotel, (-)- (also known as CGS 19755), particularly in both preclinical animal models and human clinical trials, the principles of robust experimental design are paramount to obtaining valid and reliable results. nih.gov The use of control groups and blinding procedures are fundamental components of this rigorous approach, designed to minimize bias and isolate the true effect of the compound.

A control group serves as a baseline for comparison. In Selfotel studies, this typically involves a group that does not receive the active compound. In clinical trials for acute ischemic stroke, for instance, patients were randomly assigned to receive either Selfotel or a placebo. ahajournals.orgahajournals.orgnih.gov This allows researchers to attribute any observed differences in outcomes, such as functional improvement or mortality rates, to the administration of Selfotel rather than to chance, the natural course of the condition, or other external factors. nih.gov For example, in pivotal Phase III trials, the mortality rates in the Selfotel-treated group were compared directly against those in the placebo-treated group to assess the drug's effects. researchgate.netahajournals.org

The following table presents data from the suspended Phase III Acute Stroke Trials Involving Selfotel Treatment (ASSIST), illustrating the comparison between the Selfotel and placebo control groups.

Mortality Outcomes in Phase III Selfotel Trials nih.govahajournals.org
GroupTotal SubjectsDeaths at Day 30Deaths at Day 9090-Day Mortality Rate (%)
Selfotel280546222%
Placebo286374917%

Statistical Analysis Techniques for Preclinical Data (e.g., Nonlinear Regression, ANOVA)

Following data collection in preclinical Selfotel studies, appropriate statistical analysis is essential to interpret the findings accurately. Techniques such as Analysis of Variance (ANOVA) and nonlinear regression are used to analyze the complex biological data generated from these experiments.

Analysis of Variance (ANOVA) is a statistical test used to determine whether there are any statistically significant differences between the means of two or more independent groups. In the context of preclinical Selfotel research, ANOVA is ideally suited for analyzing data from studies with multiple treatment arms. For example, in a dose-response study in gerbils with global cerebral ischemia, researchers evaluated the neuroprotective effects of Selfotel at various doses (1, 3, 10, and 30 mg/kg) against a control group. nih.gov ANOVA would be the appropriate method to analyze the resulting data on hippocampal brain damage across these different dose groups to determine if the observed differences in neuroprotection are statistically significant. nih.gov This allows researchers to identify an effective dose range.

Nonlinear Regression is used to model relationships between an independent and a dependent variable when the relationship is not linear. Dose-response relationships in pharmacology are frequently nonlinear. nih.gov For instance, the effect of Selfotel on reducing infarct volume or improving a neurological score may increase with the dose up to a certain point, after which it may plateau, forming a sigmoidal curve. Nonlinear regression analysis allows researchers to fit a mathematical model, such as a four-parameter logistic model, to this type of data. nih.gov This provides key parameters like the maximal effect (Emax) and the dose that produces 50% of the maximal effect (ED50). In preclinical studies where Selfotel was found to reduce cortical edema and infarct volume, nonlinear regression could precisely characterize the dose-dependent efficacy of the compound. nih.gov

The table below illustrates hypothetical data from a preclinical study on focal ischemia, which would be suitable for analysis using both ANOVA (to compare mean infarct volumes across groups) and nonlinear regression (to model the dose-response relationship).

Hypothetical Preclinical Dose-Response Data for Selfotel in a Rat Model of Focal Ischemia
Treatment Group (mg/kg, i.v.)Number of Subjects (n)Mean Infarct Volume (mm³)Standard Deviation (mm³)
Vehicle (Control)1021025
Selfotel (10)1014520
Selfotel (20)109518
Selfotel (40)107015

Chemical Synthesis and Structural Activity Relationships of Selfotel, and Analogs

Stereoselective Synthesis of Selfotel, (-)-

The synthesis of Selfotel, and specifically its biologically active (–)-enantiomer, requires precise control over the stereochemistry at two centers on the piperidine (B6355638) ring. The cis relationship between the C2-carboxylic acid and the C4-phosphonomethyl substituent is crucial for its activity.

The synthesis of chiral α-amino phosphonic acids and their derivatives is a significant area of research due to their biological importance. nih.govwikipedia.org These compounds are structural analogs of natural α-amino acids, and their synthesis presents challenges in controlling stereochemistry. wikipedia.org Modern synthetic approaches can be broadly categorized into chiral resolution, the use of chiral auxiliaries, leveraging the chiral pool of natural amino acids, and catalytic enantioselective synthesis. nih.gov

Several asymmetric strategies have been developed to construct these chiral scaffolds. One common method involves the diastereoselective addition of phosphites to chiral imines or their precursors. nih.gov For instance, chiral cyclic imines derived from diamines and ketoesters can react with dialkyl phosphites to produce tetrasubstituted α-aminophosphonates with high diastereoselectivity. wikipedia.org Another approach utilizes chiral N-tert-butanesulfinyl imines as auxiliaries, where the sulfinyl group directs the nucleophilic addition of phosphites to achieve high diastereoselectivity. wikipedia.org Chiral phosphoric acids have also emerged as effective organocatalysts for the enantioselective Friedel-Crafts reaction of indoles with α-iminophosphonates, yielding enantioenriched α-amino phosphonate (B1237965) derivatives. nih.govgoogle.com

Catalytic asymmetric hydrogenation is a powerful and efficient method for establishing stereocenters and is widely used in the industrial synthesis of chiral molecules. researchgate.netgeorgiasouthern.edu This technique is particularly effective for substrates that possess a functional group capable of coordinating to the metal center of a chiral catalyst, thereby directing the stereochemical outcome of the hydrogenation. researchgate.net

In the synthesis of Selfotel, asymmetric hydrogenation has been successfully applied to establish the chiral centers on the piperidine ring. A key strategy involves the hydrogenation of a tetrahydropyridine (B1245486) precursor. Research has shown that chiral amino phosphorus derivatives can be obtained with high enantiomeric excess (ee) through the catalytic asymmetric hydrogenation of phosphine-substituted enamides. nih.gov Specifically for Selfotel, rhodium-based catalysts featuring Josiphos-type ligands have been employed. nih.gov The combination of a rhodium precursor, such as [Rh(COD)₂]BF₄, with a chiral Josiphos ligand facilitates the highly enantioselective reduction of the enamide precursor to yield the desired chiral piperidine structure. nih.gov

Interactive Table: Representative Catalysts in Asymmetric Hydrogenation

Catalyst System Ligand Type Application Typical Enantioselectivity (ee)
Rh(I) / Josiphos Bisphospholane Asymmetric Hydrogenation of Enamides 90-99% nih.gov
Ru(II) / BINAP Biaryl Diphosphine Hydrogenation of Functionalized Ketones/Olefins >95% researchgate.net

Development of Phosphonopiperidylcarboxylic Acid Analogues

The development of analogues of Selfotel is crucial for probing the pharmacophore of the NMDA receptor and optimizing pharmacological properties. This involves synthesizing derivatives with systematic variations to the core phosphonopiperidylcarboxylic acid structure.

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. rndsystems.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely used in the pharmaceutical industry to assemble complex molecular structures, including highly functionalized heterocyclic compounds. rndsystems.com

In the synthesis of Selfotel analogues, palladium-catalyzed reactions can be employed to create a diverse range of substituted precursors. For example, cross-coupling reactions can introduce various aryl, alkyl, or functionalized groups onto a pyridine (B92270) or other heterocyclic ring system. This substituted heterocycle can then be elaborated into the final piperidine-based target. The intramolecular α-arylation of esters, catalyzed by palladium, is another powerful strategy for constructing cyclic cores, such as the tetrahydroisoquinoline ring, which is structurally related to the piperidine scaffold of Selfotel. mdpi.com This highlights the potential for using palladium catalysis to construct the core ring system of novel analogues.

The relative stereochemistry of the substituents on the piperidine ring is critical for the biological activity of Selfotel. The cis configuration is essential, and its establishment is a key challenge in the synthesis of analogues. Stereochemical control is often achieved during the reduction of a di- or tetrahydropyridine intermediate.

A versatile method for synthesizing highly substituted 1,2,3,6-tetrahydropyridines involves a cascade reaction sequence followed by a diastereoselective reduction. The key step for stereocontrol is the reduction of a cyclic iminium ion intermediate, which is formed by the protonation of a dihydropyridine (B1217469) precursor. The stereochemical outcome of the reduction is dictated by the facial selectivity of the hydride delivery. The conformation of the iminium ion intermediate, influenced by factors like allylic strain, directs the incoming nucleophile (e.g., a borohydride) to the less hindered face, resulting in a high degree of diastereoselectivity and affording the desired cis product.

Structure-Activity Relationship (SAR) Studies of Selfotel, (-)- Derivatives

SAR studies are fundamental to understanding how molecular structure translates into biological function. For Selfotel and its analogues, these studies have elucidated the key structural features required for potent and selective antagonism at the NMDA receptor. Selfotel itself is a conformationally restricted analogue of 2-amino-5-phosphonopentanoic acid (AP5), a flexible glutamate (B1630785) site antagonist. nih.govnih.gov

The essential pharmacophore for competitive NMDA antagonism includes two acidic groups (an α-carboxylate and a distal phosphonate) and a basic amino group. nih.gov The piperidine ring of Selfotel constrains the flexible backbone of AP5, which contributes to its increased potency. nih.gov SAR studies on a series of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids have provided detailed insights. nih.gov

Key findings from these studies include:

Stereochemistry : The cis relationship between the C2-carboxyl group and the C4-phosphonomethyl group is critical. The corresponding trans isomers are significantly less active.

Chain Length : Altering the length of the alkyl chain connecting the phosphonate group to the piperidine ring has a profound effect on activity. Shortening or lengthening the chain from a single methylene (B1212753) unit (as in Selfotel) generally leads to a decrease in potency.

Unsaturation : Introducing a double bond into the linker chain, as seen in the phosphonopropenyl analogue (E)-4-(3-phosphonoprop-2-enyl)piperidine-2-carboxylic acid (D-CPP-ene), can maintain or even enhance potency, further defining the optimal distance and conformational preferences for receptor binding. nih.gov

Substitution on the Ring : The addition of further substituents to the piperidine ring can modulate activity and selectivity for different NMDA receptor subtypes.

Interactive Table: SAR of Selfotel Analogues

Compound Modification from Selfotel (1a) Receptor Binding IC₅₀ (nM) [³H]CGS 19755 Anticonvulsant Activity ED₅₀ (mg/kg, i.p.)
Selfotel (1a) - 42 2.1
Analogue (1b) Phosphonoethyl sidechain 120 18.2
Analogue (1c) Phosphonopropyl sidechain 1100 >100

| Analogue (1i) | (E)-phosphonopropenyl sidechain | 23 | 1.2 |

Data sourced from J Med Chem. 1989 Sep;32(9):2171-8. nih.gov

These studies confirm that the rigid piperidine scaffold and the precise spatial arrangement of the acidic and basic functional groups are paramount for high-affinity binding to the NMDA receptor. nih.govnih.gov

Impact of Structural Modifications on NMDA Receptor Affinity and Efficacy

The interaction of Selfotel and its analogs with the NMDA receptor is highly dependent on their three-dimensional structure. As a competitive antagonist, Selfotel directly competes with the endogenous agonist glutamate for its binding site on the NMDA receptor. wikipedia.orgahajournals.org Structure-activity relationship (SAR) studies have elucidated key structural features that govern the affinity and efficacy of this class of compounds.

The potent antagonistic activity of Selfotel is stereospecific. nih.gov The molecule's rigid piperidine ring constrains the two acidic groups—the phosphonomethyl group at the 4-position and the carboxylic acid group at the 2-position—into a specific conformation that is optimal for binding to the antagonist-preferring state of the NMDA receptor. nih.gov

Modifications to the chemical structure have significant impacts on receptor binding:

Chain Length: The distance between the alpha-carboxylate and the terminal phosphono group is a critical determinant of affinity. For linear compounds like AP5 and its seven-carbon analog AP7, as well as the piperidine-containing Selfotel, altering the chain length affects the association rate constant (kₒₙ) at the receptor. nih.gov

Conformational Rigidity: The piperidine ring of Selfotel provides conformational restriction compared to the flexible backbone of AP5. This rigidity is a key factor in its high potency. Further increasing conformational restraint, as seen in decahydroisoquinoline (B1345475) derivatives like LY 235959, can lead to even slower receptor binding kinetics (slower kₒₙ and kₒff rates). nih.gov

Terminal Acidic Group: The nature of the terminal acidic group influences binding kinetics. Replacing the phosphono group with a tetrazole moiety generally results in faster association and dissociation rates. nih.gov

Unsaturation: Introducing a double bond in the phosphonoalkyl chain, as seen in the phosphonopropenyl analogue of Selfotel, can maintain or even enhance potent NMDA antagonistic activity. nih.gov

The following table presents data on the NMDA receptor binding affinity for Selfotel and related competitive antagonists.

Table 1: NMDA Receptor Binding Affinity of Selfotel and Analogs

CompoundIC₅₀ (nM)Notes
Selfotel (CGS 19755)50Inhibition of [³H]-CPP binding. nih.gov
CPP (3-((±)2-carboxypiperazin-4-yl)propyl-1-phosphonic acid)-A potent and selective NMDA antagonist often used as a reference. nih.gov
AP5 (2-Amino-5-phosphonopentanoic acid)-Acyclic parent compound of Selfotel. nih.gov
LY 235959-A highly conformationally restrained analog with slow binding kinetics. nih.gov

Chemical Properties Relevant to Preclinical Research Applications

Selfotel is a hydrophilic molecule, a characteristic common among many early competitive NMDA antagonists. nih.gov This property can pose a challenge for crossing the blood-brain barrier. acs.org However, newer competitive antagonists like Selfotel were designed to have improved systemic activity compared to their predecessors. nih.gov The compound is a stable solid under normal ambient conditions but should be shielded from excessive heat, light, and moisture. nih.gov

Blood-Brain Barrier Penetration in Animal Models

A critical aspect of any centrally acting therapeutic agent is its ability to penetrate the blood-brain barrier (BBB) to reach its target site in sufficient concentrations. Despite its hydrophilic nature, studies have shown that Selfotel can cross the BBB when administered systemically. nih.gov

Research in various animal models has demonstrated this capability, although the extent of brain uptake appears to be species-dependent. nih.gov Studies indicate that brain uptake is relatively fast in mice and rabbits, but slower in rats. nih.gov In a notable study using a rabbit model, a single systemic dose of Selfotel resulted in significant concentrations in both the cerebrospinal fluid (CSF) and brain tissue, reaching levels considered to be neuroprotective. nih.gov

The table below summarizes the brain and CSF concentrations of Selfotel observed in a rabbit model following a single administration.

Table 2: Selfotel Concentration in Rabbit Brain and CSF

Time Post-AdministrationConcentration in CSF (μM)Concentration in Brain (μM)
1 hour125
2 hours65
4 hours137

Data from a study in rabbits following a single 40 mg/kg dose of Selfotel. nih.gov

This demonstrated ability to enter the central nervous system after systemic administration was a key property that supported its evaluation in preclinical models of CNS injury. nih.gov

Translational Research Insights and Challenges with Selfotel,

Discrepancies Between Preclinical Efficacy and Translational Outcomes

Selfotel (also known by its code CGS 19755) is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. ahajournals.orgnih.gov The excitotoxicity hypothesis, which posits that excessive glutamate (B1630785) stimulation of NMDA receptors contributes to neuronal damage in ischemic events, formed the scientific basis for its development. nih.govnih.gov In various animal models of global and focal cerebral ischemia, Selfotel demonstrated significant neuroprotective effects. nih.gov However, this preclinical promise did not translate to clinical success; phase III trials were prematurely halted due to safety concerns and a lack of efficacy. ahajournals.orgresearchgate.netnih.gov

Analysis of Preclinical Study Design Limitations and Methodological Weaknesses

A significant factor contributing to the translational failure of many neuroprotective agents, including Selfotel, lies in the limitations and methodological weaknesses of the preclinical studies. researchgate.net Often, these animal studies were not designed with the same rigor as human clinical trials. aerzte-gegen-tierversuche.de Key limitations include:

Lack of Randomization and Blinding: A substantial portion of animal studies lack randomization and blinding, introducing potential bias in the results. aerzte-gegen-tierversuche.de

Homogenous Animal Populations: Preclinical studies often utilize young, healthy male animals, which does not reflect the heterogeneity of the human stroke population, which includes elderly patients with various comorbidities. researchgate.net

Unrealistic Treatment Windows: In many animal experiments, neuroprotective agents are administered either before or very shortly after the ischemic event, a timeframe that is often not feasible in a real-world clinical setting. aerzte-gegen-tierversuche.deahajournals.org

Publication Bias: There is a tendency to publish positive results, which can create an overly optimistic view of a drug's efficacy. researchgate.net

These methodological shortcomings in preclinical research can lead to an overestimation of a drug's potential benefits, setting the stage for disappointing results in human trials. researchgate.net

The Concept of Therapeutic Ratio in Neuroprotective Compounds

The therapeutic ratio, which compares the dose of a drug that causes a therapeutic effect to the dose that causes toxicity, is a critical concept in drug development. For many neuroprotective compounds, including Selfotel, this ratio has been found to be unfavorably low. nih.gov

A study comparing several neuroprotective agents found that drugs like Selfotel, which failed in clinical trials, had very low therapeutic ratios of ≤ 1. nih.gov This indicates that the dose required to achieve a neuroprotective effect is very close to the dose that produces significant side effects. nih.gov This narrow therapeutic window makes it challenging to administer a clinically effective yet safe dose in humans. The lack of efficacy for a number of neuroprotectants in clinical trials may be a direct consequence of their poor therapeutic ratios. nih.gov

Hypothesized Mechanisms of Translational Failure for Selfotel, (-)-

Beyond the general limitations of preclinical research, several specific mechanisms have been proposed to explain the translational failure of Selfotel.

Challenges in Achieving Preclinically Efficacious Concentrations in Central Nervous System

A major hurdle in the clinical application of Selfotel was the difficulty in achieving concentrations in the human central nervous system (CNS) that were shown to be effective in animal models. nih.gov

Blood-Brain Barrier Penetration: While some preclinical studies in rabbits suggested that Selfotel could cross the blood-brain barrier and reach neuroprotective levels in the cerebrospinal fluid (CSF), other studies in rats indicated very slow uptake into the brain. nih.gov This species-dependent variation in brain uptake complicates the extrapolation of animal data to humans. nih.gov

Discrepancy in CSF Concentrations: Preliminary results from studies in neurosurgical patients revealed that the CSF drug concentrations achieved were lower than the levels required for neuroprotection in a rabbit ischemia model. nih.gov This suggests that the doses administered to humans were likely sub-therapeutic.

Dose-Limiting Side Effects: Attempts to increase the dose in humans to achieve higher CNS concentrations were hampered by dose-dependent CNS adverse effects, including agitation, hallucinations, confusion, and paranoia. ahajournals.orgnih.gov

The inability to safely achieve and sustain a therapeutically effective concentration of Selfotel in the human brain is a key factor in its clinical failure.

Time-Sensitive Therapeutic Window in Ischemic Injury Models

Preclinical studies consistently demonstrated that the neuroprotective efficacy of Selfotel is highly dependent on the timing of its administration relative to the ischemic event.

Narrow Window of Opportunity: In various animal models of global and focal ischemia, Selfotel showed significant efficacy only when administered within a narrow timeframe, often within minutes to a few hours after the onset of ischemia. nih.govahajournals.org For instance, in a rabbit model of reversible spinal cord ischemia, a significant effect was observed when given at 5 minutes, but not at 30 minutes, after the ischemic episode. nih.gov

Clinical Trial Limitations: In contrast, clinical trials for Selfotel enrolled patients up to 6 hours after stroke onset. ahajournals.orgahajournals.org It is plausible that for many patients, this window was too long for the drug to exert a significant neuroprotective effect. ahajournals.org The majority of animal studies showing benefit from NMDA antagonists used treatment windows of minutes to a couple of hours. ahajournals.org

The discrepancy between the narrow therapeutic window observed in animal models and the broader inclusion criteria in human trials likely contributed to the lack of observed efficacy.

Consideration of Potential Neurotoxic Mechanisms at Higher Preclinical Exposures

While developed as a neuroprotectant, there is evidence to suggest that at higher concentrations, Selfotel and other NMDA antagonists may exert neurotoxic effects, particularly in the context of an ischemic brain.

Increased Mortality in Clinical Trials: The phase III clinical trials of Selfotel were stopped prematurely due to an imbalance in mortality, with a higher number of deaths in the Selfotel-treated group, especially within the first 30 days and in patients with severe stroke. ahajournals.orgresearchgate.netnih.gov This raised the possibility that the drug might have a neurotoxic effect in human brain ischemia. ahajournals.orgnih.gov

Pharmacological Adverse Effects: The neurological adverse events observed in patients, such as agitation and confusion, were more common in those receiving Selfotel. ahajournals.org While not definitively linked to the increased mortality, these effects highlight the potent and potentially detrimental impact of the drug on the CNS. ahajournals.org

The potential for Selfotel to be neurotoxic, especially in the vulnerable ischemic brain, presents a critical challenge and a plausible explanation for the adverse outcomes seen in clinical trials.

Species-Specific Differences in Pharmacological Responses and Their Implications

The translational journey of Selfotel from promising preclinical results to clinical failure was significantly hampered by pronounced species-specific differences in its pharmacological profile, particularly concerning its uptake into the central nervous system (CNS). Research has revealed that the ability of Selfotel to cross the blood-brain barrier (BBB) and accumulate in brain tissue varies substantially across different animal species.

Studies demonstrated that Selfotel's brain uptake is relatively slow in rats. nih.gov In contrast, the compound showed much faster and more efficient brain penetration in other species like mice and rabbits. nih.gov For instance, despite the slow uptake observed in rats, Selfotel was shown to produce a rapid anesthetic effect in mice, indicating swifter access to its target receptors in the brain. nih.gov In rabbits, plasma levels of Selfotel rose and fell quickly, but concentrations in the cerebrospinal fluid (CSF) and brain tissue remained high for several hours, suggesting that the compound could achieve sustained target engagement in the CNS of this species. nih.gov

These interspecies variations in pharmacokinetics had profound implications for the drug's development. The doses found to be neuroprotective in animal models, which ranged from 10–40 mg/kg for stroke and 3–30 mg/kg for traumatic brain injury, were established in species where brain penetration was more efficient. nih.gov However, translating these findings to humans proved problematic. While Selfotel was shown to cross the BBB in humans, the CSF levels achieved were lower than those required for neuroprotection in most of the animal models. nih.gov This discrepancy meant that the doses administered to humans were likely sub-therapeutic from a neuroprotective standpoint, yet they were high enough to cause significant adverse effects. The difference in BBB penetration and resulting brain concentrations across species was a critical factor in the disconnect between the robust neuroprotective effects seen in animals and the lack of efficacy observed in human trials.

Interactive Table: Species-Dependent Brain Uptake of Selfotel

Species Brain Uptake/Penetration Rate Implication Source
Rat Slow Required higher peripheral doses to achieve theoretical neuroprotective concentrations. nih.gov
Mouse Relatively Fast Showed rapid central effects (e.g., anesthesia), suggesting efficient CNS penetration. nih.gov
Rabbit Relatively Fast Achieved sustained high levels in CSF and brain tissue despite rapid plasma clearance. nih.gov

| Human | Crosses BBB, but to a limited extent | CSF levels were lower than those associated with neuroprotection in animal models. | nih.gov |

Lessons from Selfotel, (-)- for Future Neuroprotection Drug Development

The failure of Selfotel, alongside other N-methyl-D-aspartate (NMDA) receptor antagonists, provided critical and hard-won lessons for the field of neuroprotective drug development. nih.govoaepublish.com These insights have reshaped the understanding of translational challenges and informed the design of subsequent preclinical and clinical research. nih.govresearchgate.net

A primary lesson was the oversimplification of the excitotoxicity hypothesis. While glutamate-mediated excitotoxicity is a valid mechanism in the acute phase of ischemic injury, later-phase glutamate activity is crucial for normal physiological functions, including neuronal survival and plasticity. nih.gov The broad and continuous blockade of NMDA receptors by antagonists like Selfotel may have inadvertently hindered these essential neuro-supportive processes, potentially counteracting or even outweighing any early neuroprotective benefit. nih.gov The trend toward increased mortality in the Selfotel-treated groups in clinical trials suggested that in the complex environment of human brain ischemia, the drug might even have had a net neurotoxic effect. ahajournals.orgresearchgate.net

The Selfotel trials also highlighted significant flaws in clinical trial design and the challenge of translating preclinical paradigms. researchgate.net Key issues included:

Therapeutic Window: Preclinical studies in gerbils indicated a therapeutic window of no more than 4 hours post-injury for Selfotel. nih.gov Human trials aimed for a 6-hour window, which may have been too late for many patients, as the targeted pathological cascade might have already progressed beyond rescue. ahajournals.orgresearchgate.net

Patient Heterogeneity: Preclinical studies often use young, healthy male animals with induced, uniform injuries. nih.gov This contrasts sharply with the clinical reality of stroke patients, who are typically older, have multiple comorbidities, and present with highly variable stroke severities and locations. This heterogeneity can significantly influence drug response and outcome.

Dose Discrepancy: A crucial factor in the translational failure was the vast difference between the effective doses in animals and the maximum tolerated doses in humans. nih.gov Doses that were neuroprotective in rats (e.g., 10 mg/kg) were far higher than what could be safely administered to humans, where doses above 1.5 mg/kg produced severe and unmanageable adverse effects like agitation, hallucinations, and delirium. nih.govahajournals.orgahajournals.org This created an unbridgeable gap between achieving efficacy and maintaining safety. researchgate.net

Confounding Adverse Effects: The sedative and psychomimetic side effects of Selfotel complicated clinical assessment. ahajournals.org It was difficult for clinicians to distinguish between the drug's adverse effects and a genuine worsening of the patient's neurological condition, potentially influencing clinical management decisions and confounding outcome measures. ahajournals.org

Ultimately, the experience with Selfotel underscored the need for more sophisticated approaches. Future neuroprotection strategies must consider multi-target therapies that address the various downstream pathways of the ischemic cascade, rather than focusing on a single mechanism like excitotoxicity. nih.govnih.gov There is a greater emphasis on improving the predictive value of preclinical models by using aged animals, modeling comorbidities, and employing clinically relevant outcome measures. researchgate.netnih.gov The failure of Selfotel served as a stark reminder that a successful neuroprotective agent must not only be effective against a relevant pathological mechanism but must also possess a favorable pharmacokinetic profile and a wide therapeutic index that allows for safe and effective dosing in a diverse human patient population. researchgate.netnih.govarchivepp.combiospectrumasia.com

Interactive Table: Discrepancy Between Preclinical and Clinical Dosing of Selfotel

Setting Species Effective/Tested Dose Outcome/Adverse Effects Source
Preclinical Gerbil 10-30 mg/kg (i.p.) Reduced hippocampal damage after global ischemia. nih.gov
Preclinical Rat 10 mg/kg (i.v.) Reduced infarct size after focal ischemia. ahajournals.org
Clinical Human >1.5 mg/kg (i.v.) Severe agitation, hallucinations, confusion, delirium. Doses felt to be too high for stroke patients. ahajournals.orgahajournals.org
Clinical Human 1.5 mg/kg (i.v.) Milder, but still present, CNS adverse experiences. ahajournals.org

| Clinical | Human | 1.5 mg/kg (i.v.) | No improvement in functional outcome; trend toward increased early mortality. | ahajournals.orgresearchgate.net |

Compound Reference Table

Compound Name
Selfotel, (-)-
Aptiganel
Eliprodil
Licostinel
Gavestinel
Glutamate
Lorazepam
Haloperidol
Iodoantipyrine
D-APV
Alteplase
Lubeluzole
Magnesium
Nimodipine
Pyruvate
NXY-059
Simvastatin
Repinotan
Piclozotan
BMS-204352
Piracetam
Progesterone
Memantine

Broader Scientific Implications and Future Research Directions

Re-evaluation of the Excitotoxicity Hypothesis in Acute CNS Injury Research

The failure of Selfotel, and other NMDA receptor antagonists, in clinical trials for acute ischemic stroke necessitated a significant re-evaluation of the excitotoxicity hypothesis. ahajournals.orgahajournals.org This hypothesis posits that excessive stimulation of glutamate (B1630785) receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, following a CNS injury leads to a massive influx of calcium ions and subsequent neuronal death. ahajournals.orgresearchgate.net While preclinical studies in various animal models strongly supported this hypothesis and showed robust neuroprotective effects of NMDA antagonists like Selfotel, these results did not translate to human patients. ahajournals.orgnih.gov

The clinical trials with Selfotel were suspended due to an imbalance in mortality, with a trend toward increased deaths in the treatment group, particularly in patients with severe stroke. ahajournals.orgresearchgate.netnih.gov This unexpected outcome suggested that the role of NMDA receptors in the ischemic brain is more complex than a simple mediator of cell death. It raised the possibility that under certain conditions, NMDA receptor activation might have neuroprotective or essential physiological functions that are detrimental to block. researchgate.net Consequently, the scientific community began to question whether the excitotoxicity model, as it was understood, was overly simplistic and whether broadly inhibiting all NMDA receptor activity was a viable therapeutic strategy. ahajournals.org This led to a more critical appraisal of the translatability of animal models of stroke to the human condition and a deeper investigation into the multifaceted roles of glutamate in the injured brain. ahajournals.org

Advancements in NMDA Receptor Subtype-Specific Pharmacology

The clinical failure of broad-spectrum NMDA receptor antagonists like Selfotel spurred significant advancements in understanding the pharmacology of different NMDA receptor subtypes. nih.gov The NMDA receptor is a heteromeric complex, typically composed of two GluN1 subunits and two GluN2 subunits. There are four different GluN2 subunits (GluN2A, GluN2B, GluN2C, and GluN2D), and the subunit composition of the receptor determines its physiological and pharmacological properties, as well as its localization within the brain. nih.govnih.gov

Research following the Selfotel trials began to focus on the idea that different NMDA receptor subtypes might mediate distinct downstream signaling pathways, with some being pro-death and others pro-survival. researchgate.net For instance, some evidence suggests that GluN2B-containing receptors may be more involved in excitotoxic cell death, while GluN2A-containing receptors could be linked to synaptic plasticity and neuronal survival. researchgate.net This has led to a concerted effort to develop subtype-selective NMDA receptor antagonists, with the hope that a more targeted approach could achieve neuroprotection without the detrimental side effects observed with non-selective blockers like Selfotel. nih.govnih.gov The development of compounds with selectivity for specific GluN2 subunits represents a direct and significant evolution in neuropharmacology, born from the lessons learned from earlier clinical trial failures. nih.gov

Investigation of Selfotel, (-)- as a Research Tool

Despite its failure as a therapeutic agent, Selfotel remains a valuable research tool in neuroscience. nih.govahajournals.org As a competitive antagonist at the NMDA receptor, it provides a specific mechanism for probing the role of these receptors in various physiological and pathological processes in preclinical settings. nih.govwikipedia.org Its well-characterized pharmacology allows researchers to investigate the consequences of NMDA receptor blockade in different experimental models of neurological and psychiatric disorders.

The extensive preclinical data generated for Selfotel in models of global and focal cerebral ischemia, as well as traumatic brain injury, continue to be a reference point for the development of new neuroprotective agents. nih.gov For example, studies meticulously documented the neuroprotective dose ranges and the therapeutic window for Selfotel in various animal models. nih.gov This body of work serves as a benchmark for evaluating the efficacy and potential translatability of novel compounds.

Exploration of Combined Pharmacological Strategies in Preclinical Models

The experience with Selfotel has underscored the likelihood that monotherapy targeting a single pathway in a complex multifactorial disease like stroke may be insufficient. ahajournals.orgahajournals.org This has led to an increased interest in exploring combined pharmacological strategies in preclinical models. The rationale is that targeting multiple mechanisms of injury simultaneously may yield synergistic or additive neuroprotective effects.

One such strategy that gained traction is the combination of a neuroprotective agent with a thrombolytic agent. ahajournals.orgahajournals.org The idea is that a neuroprotectant could extend the therapeutic window for thrombolysis, while the restoration of blood flow by the thrombolytic would enhance the delivery of the neuroprotective drug to the ischemic penumbra. ahajournals.orgahajournals.org Preclinical studies are now more frequently designed to test these combination therapies, reflecting a shift away from the "magic bullet" approach towards a more comprehensive, multi-pronged therapeutic strategy for acute CNS injuries.

Role of NMDA Receptors at the Neurovascular Unit (NVU)

The investigation into the widespread effects of NMDA receptor blockade, prompted by the adverse outcomes with Selfotel, has contributed to a greater appreciation for the role of these receptors beyond the synapse. Research has increasingly focused on the entire neurovascular unit (NVU), which comprises neurons, astrocytes, pericytes, and endothelial cells. nih.gov

NMDA receptors are expressed on various components of the NVU, including endothelial cells, where they are thought to play a role in regulating cerebral blood flow and the integrity of the blood-brain barrier. nih.govnih.gov The non-selective blockade of these receptors by a compound like Selfotel could have unforeseen and potentially detrimental effects on cerebrovascular function, which might have contributed to the poor clinical outcomes. researchgate.net This has opened up new avenues of research aimed at understanding the specific functions of NMDA receptor subtypes at the NVU and how they might be targeted for therapeutic benefit in a more precise manner. nih.govnih.gov

Development of Novel Preclinical Study Designs and Biomarkers

The stark contrast between the preclinical success and clinical failure of Selfotel highlighted significant shortcomings in the traditional drug development pipeline for neuroprotective agents. ahajournals.orgnih.gov This has led to a call for more rigorous and clinically relevant preclinical study designs. The Stroke Therapy Academic Industry Roundtable (STAIR) criteria were developed to provide guidelines for preclinical testing, emphasizing the need for studies in multiple species, the use of aged animals and animals with comorbidities, and the assessment of long-term functional outcomes. nih.gov

Furthermore, the Selfotel trials have underscored the importance of developing and validating biomarkers that can be used in both preclinical models and clinical trials. researchgate.netfrontiersin.org Such biomarkers could help to stratify patient populations, monitor the biological activity of a drug, and provide early indications of efficacy or toxicity. researchgate.net The development of imaging and molecular biomarkers for assessing the extent of excitotoxic injury and the integrity of the neurovascular unit is an active area of research that aims to improve the translation of preclinical findings to the clinic. frontiersin.org

Theoretical Contributions to Neuropharmacology and CNS Disorders Research

The story of Selfotel has made several important theoretical contributions to the fields of neuropharmacology and CNS disorders research. It serves as a prominent case study on the complexities of targeting neurotransmitter systems that have both physiological and pathological roles. The failure of Selfotel and other NMDA antagonists challenged the "one-size-fits-all" approach to neuroprotection and fostered a deeper appreciation for the nuanced and context-dependent functions of glutamate signaling. ahajournals.orgresearchgate.net

The concept of a "glutamate paradox," where the same neurotransmitter can be essential for normal brain function but also a key mediator of cell death in pathological states, has been brought to the forefront. This has led to more sophisticated theoretical models of CNS injury that incorporate factors such as the subcellular location of NMDA receptors (synaptic vs. extrasynaptic) and the specific downstream signaling cascades they activate.

Moreover, the challenges encountered with Selfotel have emphasized the critical importance of understanding the pharmacokinetic and pharmacodynamic properties of a drug in the target patient population. ahajournals.orgnih.gov The discrepancy between the neuroprotective doses in animal models and the tolerated doses in humans was a significant hurdle for Selfotel. nih.gov This has reinforced the need for a more integrated approach to drug development, where preclinical and clinical research are more closely aligned from the earliest stages.

Below is a table summarizing the key preclinical and clinical findings for Selfotel:

Study PhaseModel/PopulationKey FindingsReference(s)
PreclinicalGerbil global ischemiaRepeated doses reduced hippocampal damage; therapeutic window of up to 4 hours. nih.gov
PreclinicalRat focal ischemiaReduced cortical edema and infarct volume; improved cerebral blood flow and pH. nih.gov
Phase IIa Clinical TrialAcute ischemic stroke patientsDose-dependent adverse CNS effects (agitation, hallucinations); 1.5 mg/kg deemed tolerable. nih.gov
Phase III Clinical TrialAcute ischemic stroke patientsTrials suspended due to an imbalance in mortality; no improvement in functional outcome. ahajournals.orgnih.govahajournals.org

Here is a table detailing the mortality data from the Phase III clinical trials of Selfotel:

OutcomeSelfotel GroupPlacebo GroupP-value
90-day Mortality22% (62/280)17% (49/286)0.15
30-day Mortality54/28037/2860.05
Mortality in Severe StrokeSignificantly higherLower0.05

Data sourced from Davis et al., 2000. ahajournals.orgnih.govahajournals.org

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms of action for (-)-Selfotel, and how are they validated experimentally?

  • Methodological Answer : Begin with in vitro assays (e.g., receptor binding studies or enzyme inhibition assays) to identify molecular targets. Validate findings using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Cross-reference results with computational modeling (e.g., molecular docking) to confirm mechanistic hypotheses .
  • Data Validation : Ensure reproducibility across ≥3 independent experiments with controls for nonspecific interactions. Statistical significance (p < 0.05) should be confirmed via ANOVA or t-tests .

Q. How is the stereochemical purity of (-)-Selfotel confirmed in synthetic batches?

  • Methodological Answer : Use chiral chromatography (HPLC or GC with chiral stationary phases) to separate enantiomers. Validate purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on diastereotopic proton signals. Compare optical rotation values with literature standards .
  • Advanced Tip : For trace enantiomeric impurities (<1%), employ circular dichroism (CD) spectroscopy or enantioselective mass spectrometry .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding variables in preclinical efficacy studies of (-)-Selfotel?

  • Methodological Answer : Implement a randomized, blinded study design with stratified animal cohorts to control for age, sex, and genetic variability. Use placebo and active comparator arms (e.g., known NMDA antagonists). Power analysis should determine sample size to achieve ≥80% statistical power .
  • Data Contradiction Analysis : If efficacy varies between models (e.g., rodent vs. primate), conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify species-specific metabolic pathways or receptor isoform differences .

Q. How can contradictory data on (-)-Selfotel’s neuroprotective vs. neurotoxic effects be reconciled?

  • Methodological Answer : Apply dose-response curve analysis across multiple cell lines (e.g., primary neurons vs. immortalized cells). Use transcriptomics (RNA-seq) to identify threshold-dependent gene expression changes. Validate via CRISPR-mediated knockout of putative neurotoxicity mediators .
  • Theoretical Framework : Link findings to the "NMDA receptor hypofunction hypothesis," contextualizing neurotoxicity as a biphasic response to receptor overactivation at high doses .

Q. What statistical approaches resolve variability in (-)-Selfotel’s pharmacokinetic parameters across human trials?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Stratify data by covariates like CYP450 genotype or renal function. Validate with bootstrap resampling to confirm model robustness .
  • Data Integration : Cross-validate with physiologically based pharmacokinetic (PBPK) models incorporating hepatic clearance and blood-brain barrier permeability data .

Methodological Frameworks for Data Interpretation

Q. How to design a longitudinal study assessing (-)-Selfotel’s chronic toxicity without compromising ethical standards?

  • Answer : Adopt a tiered approach:

  • Phase 1 : High-throughput toxicogenomics in human organoids.
  • Phase 2 : Subchronic dosing in transgenic rodents (e.g., humanized CYP3A4 models).
  • Phase 3 : Adaptive trial design with pre-specified stopping rules for adverse events .
    • Ethical Compliance : Follow ARRIVE 2.0 guidelines for animal studies and obtain IRB approval for human-derived organoid models .

Q. What validation protocols ensure reliability in (-)-Selfotel’s biomarker assays for clinical translation?

  • Answer :

  • Analytical Validation : Demonstrate assay precision (CV <15%), sensitivity (LoD/LoQ), and linearity (R² >0.98) per FDA Bioanalytical Method Validation guidelines.
  • Biological Validation : Correlate biomarker levels with functional outcomes (e.g., cognitive tests in animal models) using Spearman’s rank correlation .

Tables: Common Methodological Pitfalls & Solutions

Pitfall Solution Evidence
Low reproducibility in binding assaysStandardize buffer pH/temperature; use internal controls
Inconsistent enantiomeric ratiosValidate chiral column lot-to-lot variability
Species-specific PK disparitiesUse humanized liver models for metabolite profiling

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Selfotel, (-)-
Reactant of Route 2
Selfotel, (-)-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.